molecular formula C24H22Cl2N4O4 B15005500 8-(4-butanoylphenoxy)-7-(3,4-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(4-butanoylphenoxy)-7-(3,4-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15005500
M. Wt: 501.4 g/mol
InChI Key: GEPQHDIFKLTLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-BUTANOYLPHENOXY)-7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-BUTANOYLPHENOXY)-7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, including the formation of key intermediates and their subsequent reactions. Common synthetic routes may involve the use of starting materials such as 3,4-dichlorophenylmethanol and 4-butanoylphenol, which undergo various reactions including alkylation, esterification, and cyclization under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(4-BUTANOYLPHENOXY)-7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

8-(4-BUTANOYLPHENOXY)-7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-BUTANOYLPHENOXY)-7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-(4-BUTANOYLPHENOXY)-7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C24H22Cl2N4O4

Molecular Weight

501.4 g/mol

IUPAC Name

8-(4-butanoylphenoxy)-7-[(3,4-dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C24H22Cl2N4O4/c1-4-5-19(31)15-7-9-16(10-8-15)34-23-27-21-20(22(32)29(3)24(33)28(21)2)30(23)13-14-6-11-17(25)18(26)12-14/h6-12H,4-5,13H2,1-3H3

InChI Key

GEPQHDIFKLTLBP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)OC2=NC3=C(N2CC4=CC(=C(C=C4)Cl)Cl)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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